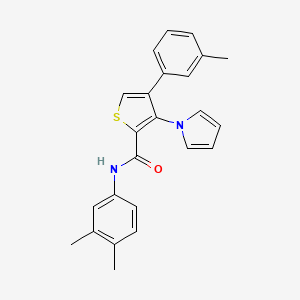
N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H22N2OS and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antiviral, and antibacterial activities, as well as its structure-activity relationships (SAR).
The compound has the following chemical characteristics:
- Molecular Formula : C22H23N2O
- Molecular Weight : 386.5 g/mol
- CAS Number : 1291842-54-0
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In one study, it was tested against various cancer cell lines, showing significant cytotoxicity. The results indicated an IC50 value of approximately 0.3 μM against acute lymphoblastic leukemia (ALL) cells, which is markedly lower than the reference drug MX69 (IC50 = 7.5 μM) .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| ALL (EU-3) | 0.3 |
| Neuroblastoma (NB1643) | 0.5–1.2 |
| SHEP1 | 0.5–1.2 |
| LA1–55N | 0.5–1.2 |
The compound also demonstrated efficacy in colony formation assays, where it reduced both the number and size of colonies in treated cancer cell lines compared to controls .
Antiviral Activity
The antiviral potential of this compound has been explored with promising results. It was found to inhibit viral replication in cell cultures, although specific mechanisms and viral targets remain to be elucidated . The structure of the compound suggests that modifications at the pyrrole and thiophene rings could enhance its antiviral activity.
Antibacterial Activity
The antibacterial activity of this compound has been less extensively studied but shows potential against Gram-positive bacteria. Preliminary tests indicated that derivatives of similar thiazole structures exhibit significant antibacterial effects, suggesting that this compound may share similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings from SAR studies indicate that:
- Substituents on the Phenyl Rings : The presence of electron-donating groups such as methyl on the phenyl rings enhances cytotoxic activity.
- Pyrrole and Thiophene Contributions : The functionalization of the pyrrole and thiophene moieties plays a critical role in modulating biological activity.
Case Studies
In a notable case study involving a series of thiazole derivatives, structural modifications led to enhanced anticancer properties, with some compounds achieving IC50 values significantly lower than traditional chemotherapeutics . This highlights the importance of exploring various substitutions on the core structure of this compound for improved efficacy.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-16-7-6-8-19(13-16)21-15-28-23(22(21)26-11-4-5-12-26)24(27)25-20-10-9-17(2)18(3)14-20/h4-15H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLRUYDOYVBGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














